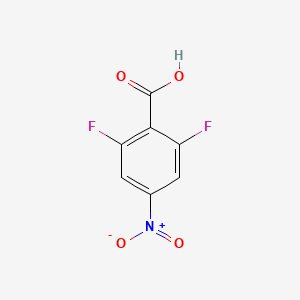
2,6-Difluoro-4-nitrobenzoic acid
Cat. No. B2606955
Key on ui cas rn:
196194-57-7
M. Wt: 203.101
InChI Key: VDDOEPCUFDOETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06184225B2
Procedure details


2.5M Aqueous sodium hydroxide solution (300 ml) was added over 5 minutes to a solution of ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate (34.86 g 125 mmol) in ethanol (300 ml) at 5° C. such that the reaction temperature was kept below 25° C. The mixture was cooled to 18° C. and 30% hydrogen peroxide (40 ml) was added. The mixture was stirred at 20° C. for 2.5 hours. Sodium sulphite was added until the peroxide test was negative, the mixture was acidified to pH1 with 6M hydrochloric acid and extracted with ethyl acetate. The organic extracts were back extracted with saturated aqueous sodium hydrogen carbonate solution, the aqueous extracts were acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extracts were dried (MgSO4) and the solvent removed by evaporation to give 2,6-difluoro-4-nitrobenzoic acid (4.89 g, 19%).

Name
ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate
Quantity
34.86 g
Type
reactant
Reaction Step One




[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
19%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].Cl[CH:4]([C:10]1[C:15]([F:16])=[CH:14][C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=1[F:20])C(OCC)=O.[OH:21]O.S([O-])([O-])=O.[Na+].[Na+].Cl>C(O)C>[F:20][C:11]1[CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=[C:15]([F:16])[C:10]=1[C:4]([OH:21])=[O:1] |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate
|
|
Quantity
|
34.86 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C1=C(C=C(C=C1F)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
[Compound]
|
Name
|
peroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
18 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 20° C. for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 25° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extracts were back extracted with saturated aqueous sodium hydrogen carbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by evaporation
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC(=C1)[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.89 g | |
| YIELD: PERCENTYIELD | 19% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
